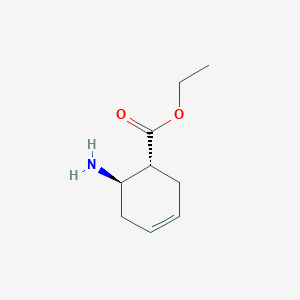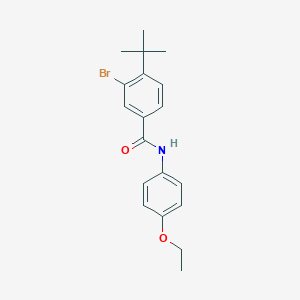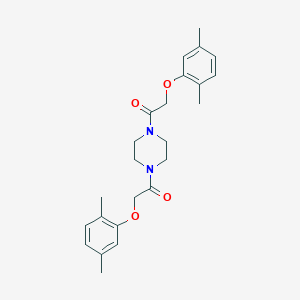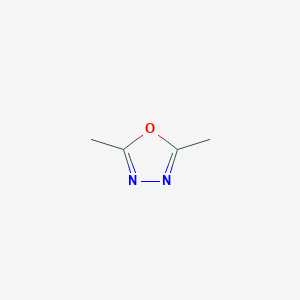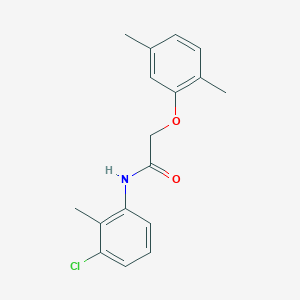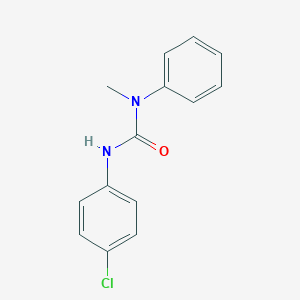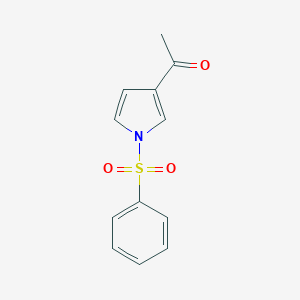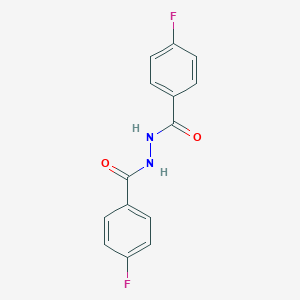
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide, also known as FBABH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Biochemical and Physiological Effects
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. These effects make 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has several advantages for lab experiments, including its high purity and stability. However, this compound is not readily available and requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has not been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
Future Directions
There are several future directions for the study of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide, including further investigation of its anticancer properties and exploration of its potential applications in other fields, such as neurology and immunology. Additionally, the safety and toxicity profiles of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide need to be thoroughly evaluated in vivo to determine its potential as a therapeutic agent. The development of more efficient and cost-effective synthesis methods for 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide could also facilitate its use in scientific research.
Conclusion
In conclusion, 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide is a hydrazide derivative that has potential applications in various fields of scientific research. This compound has shown promising results in inhibiting the growth of cancer cells and has also been investigated for its anti-inflammatory and antioxidant activities. 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has several advantages for lab experiments, but its safety and toxicity profiles are not fully understood. Further research is needed to fully explore the potential of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide as a therapeutic agent.
Synthesis Methods
The synthesis of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide involves several steps, including the preparation of 4-fluorobenzoyl hydrazine and the coupling of the benzoyl hydrazine with 4-fluorobenzoic acid. The final product is obtained through recrystallization and purification processes. The purity and yield of 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide can be determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide has also been investigated for its anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases.
properties
CAS RN |
582-91-2 |
|---|---|
Product Name |
4-Fluoro-N'-(4-fluorobenzoyl)benzohydrazide |
Molecular Formula |
C14H10F2N2O2 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-fluoro-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
AOBCKBIRAUQQSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







